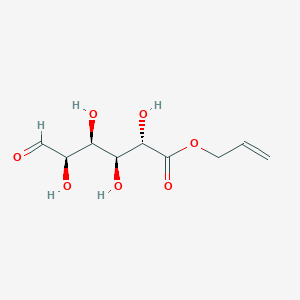

D-Glucuronic acid, 2-propenyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O7 |

|---|---|

Molecular Weight |

234.2 g/mol |

IUPAC Name |

prop-2-enyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C9H14O7/c1-2-3-16-9(15)8(14)7(13)6(12)5(11)4-10/h2,4-8,11-14H,1,3H2/t5-,6+,7-,8-/m0/s1 |

InChI Key |

YQUWEXFYFCGYRA-YWIQKCBGSA-N |

SMILES |

C=CCOC(=O)C(C(C(C(C=O)O)O)O)O |

Isomeric SMILES |

C=CCOC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C=CCOC(=O)C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Contextualization Within Carbohydrate Chemistry and Ester Derivatives

D-Glucuronic acid is a sugar acid derived from glucose, where the sixth carbon atom has been oxidized to a carboxylic acid. scbt.com In living organisms, it plays a crucial role in the detoxification of various compounds through a process called glucuronidation. hyphadiscovery.com This process involves the attachment of glucuronic acid to drugs, pollutants, and other lipophilic substances, increasing their water solubility and facilitating their excretion from the body. hyphadiscovery.com

D-Glucuronic acid, 2-propenyl ester, as an ester derivative, is a product of the reaction between the carboxylic acid group of D-glucuronic acid and allyl alcohol. In carbohydrate chemistry, the synthesis of such derivatives is a fundamental strategy for creating intermediates with specific functionalities. The allyl group in this compound serves as a protecting group for the carboxylic acid. Protecting groups are essential in organic synthesis to prevent a specific functional group from reacting while transformations are carried out on other parts of the molecule. The allyl group is particularly useful because it can be selectively removed under mild conditions, often using palladium-based catalysts, without affecting other sensitive parts of the molecule.

The use of acyl-protected intermediates is a common and effective strategy in the synthesis of glucuronides. Among the various protecting groups, the allyl ester has gained significant acceptance due to its reliable and selective deprotection. This positions this compound as a key player in the strategic synthesis of complex carbohydrates.

Research Significance in Glycoscience and Organic Synthesis

The primary research significance of D-Glucuronic acid, 2-propenyl ester lies in its role as a precursor for the synthesis of 1-β-O-acyl glucuronides. scbt.com These acyl glucuronides are important metabolites of many drugs and endogenous compounds containing carboxylic acid groups. nih.gov The synthesis of these metabolites is crucial for studying their pharmacological and toxicological profiles.

In glycoscience, the study of the structure, function, and biology of carbohydrates, this compound serves as a versatile building block. cjnmcpu.com It can be used in the synthesis of oligosaccharides, which are complex carbohydrates composed of multiple monosaccharide units. nih.gov These complex structures are involved in a wide array of biological processes, and their synthesis is a key objective in glycochemistry. The allyl group allows for the coupling of the glucuronic acid moiety to other sugar units or molecules, with the subsequent removal of the allyl group to reveal the free carboxylic acid or to enable further chemical modifications.

In the broader field of organic synthesis, this compound is a valuable starting material. For instance, it has been utilized in the preparation of various glucuronide conjugates. The synthesis of such conjugates is essential for producing analytical standards for drug metabolism studies and for exploring the therapeutic potential of glucuronidated compounds. nih.gov The ability to introduce a glucuronic acid moiety into a molecule can significantly alter its properties, such as solubility and bioavailability.

Current Research Trajectories and Future Investigative Avenues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of biological catalysts with chemical reactions to create complex molecules. For this compound, this primarily involves the use of lipases for the esterification step.

Lipase-Catalyzed Esterification Processes

The enzymatic esterification of D-glucuronic acid with 2-propenol (allyl alcohol) is a key method for producing the target ester. This process leverages the catalytic activity of lipases to form the ester bond between the carboxyl group of the glucuronic acid and the hydroxyl group of the alcohol.

The successful transition of enzymatic esterification from a laboratory scale to large-scale industrial production hinges on the meticulous optimization of various reaction parameters. While specific data for the large-scale synthesis of this compound is not extensively detailed in publicly available literature, general principles for lipase-catalyzed reactions in bioreactors provide a framework for yield enhancement.

Key strategies for optimizing large-scale enzymatic ester synthesis include the use of packed-bed reactors (PBRs) and continuous flow systems. semanticscholar.orgnih.gov PBRs containing an immobilized lipase (B570770), such as Novozym 435, offer advantages like high enzyme loading, ease of product separation, and the potential for continuous operation. nih.gov For equilibrium-limited reactions like esterification, the continuous removal of by-products, primarily water, is a critical strategy to drive the reaction towards higher product yields. rsc.org This can be achieved through techniques like pervaporation, which uses a membrane to selectively remove water from the reaction mixture. rsc.org

Factors such as substrate flow rate, reaction temperature, and substrate molar ratio significantly impact the yield in a continuous process. rsc.org For instance, in the synthesis of other esters, lower flow rates can lead to reaction equilibrium, while adjusting temperature can substantially increase product incorporation. rsc.org The stability of the immobilized lipase over extended operational periods is also a crucial factor for the economic viability of large-scale production. nih.gov Strategies to enhance stability include the use of solvents to prevent enzyme deactivation by substrates like short-chain alcohols and periodic washing of the enzyme bed. nih.gov

Table 1: General Parameters for Optimizing Large-Scale Lipase-Catalyzed Esterification

| Parameter | Significance for Yield Enhancement | General Optimization Strategies |

|---|---|---|

| Reactor Type | Affects reaction efficiency, mass transfer, and product separation. | Packed-bed reactors (PBRs) are often preferred for continuous processes with immobilized enzymes. semanticscholar.orgnih.gov |

| Water Removal | Shifts the reaction equilibrium towards ester formation, increasing yield. | Pervaporation, azeotropic distillation. rsc.org |

| Flow Rate | Determines the residence time of substrates in the reactor. | Optimization is required to achieve equilibrium without unnecessary energy expenditure. rsc.org |

| Temperature | Influences reaction rate and enzyme stability. | Must be optimized to balance catalytic activity with potential thermal deactivation of the lipase. semanticscholar.org |

| Substrate Molar Ratio | Affects reaction kinetics and equilibrium position. | An excess of one substrate can increase the conversion of the other. |

| Enzyme Immobilization | Facilitates enzyme reuse and simplifies downstream processing. | Immobilization on solid supports like acrylic resins is common. |

| Solvent System | Influences substrate solubility and enzyme activity/stability. | Use of organic solvents or ionic liquids can enhance performance. nih.gov |

The choice of lipase is a critical determinant of the success and efficiency of the esterification process. Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is a widely employed and highly effective biocatalyst for the synthesis of sugar esters. nih.govacs.org Its high activity and stability in organic solvents make it particularly suitable for these reactions. mdpi.com

The specificity of CALB plays a significant role in the esterification of glucuronic acid. Research has shown that CALB exhibits a preference for certain substrates. For instance, in the synthesis of flavor esters, CALB demonstrated substrate specificity towards short-chain acids. scbt.com The enzyme's structure, particularly its active site, dictates which molecules can bind and react, thereby influencing the reaction's efficiency and the final product yield. nih.gov The hydrophilic and hydrophobic properties of both the enzyme and the substrates can also impact the interaction and, consequently, the esterification efficiency. nih.gov

While the specific acyl donor for the target compound is the 2-propenyl group from allyl alcohol, studies on the esterification of D-glucuronic acid with various fatty acids provide valuable insights into how the structure of the acyl donor can affect the reaction.

Research on the lipase-catalyzed synthesis of D-glucuronic acid fatty esters has shown that the molar yield can be influenced by the chain length of the acyl donor. In one study, it was observed that the molar yield decreased as the acyl donor chain length increased, suggesting that Candida antarctica lipase has a specificity for short or medium-chain acyl donors. This effect was more pronounced in the synthesis of glucose esters compared to glucuronic acid esters. The bulkier nature of the D-glucuronic acid as an acyl donor means the enzyme's active site may become saturated more quickly.

The position of the acyl moiety also has a repercussion on the reaction yield. The enzymatic esterification process is selective, and the lipase will preferentially acylate specific hydroxyl groups on the sugar ring.

Comparative Studies with Analogous Glucose Ester Synthesis

Comparing the enzymatic synthesis of D-glucuronic acid esters with that of glucose esters reveals important differences that highlight the influence of the substrate structure on the reaction.

In direct esterification reactions using an immobilized lipase, both glucuronic acid n-alkyl esters and their corresponding glucose esters can be synthesized. However, the influence of the alcohol chain length on the molar yield has been found to be more significant in the synthesis of glucose esters than in that of D-glucuronic acid esters. This difference is attributed to the structure of the acyl donor. In the case of glucuronic acid ester synthesis, the D-glucuronic acid itself acts as the acyl donor, which is a bulkier molecule than the fatty acids used as acyl donors in glucose ester synthesis. This difference in the acyl donor structure affects how the substrates interact with the lipase's active site.

Furthermore, the solubility of the sugar substrate is a critical factor. The low solubility of sugars like glucose in many organic solvents can hamper the reaction rate. nih.gov Strategies to overcome this, such as using supersaturated sugar solutions in ionic liquids, have been shown to significantly improve the initial reaction rate and conversion. nih.gov

Table 2: Comparison of Lipase-Catalyzed Esterification: D-Glucuronic Acid vs. D-Glucose

| Feature | D-Glucuronic Acid Ester Synthesis | D-Glucose Ester Synthesis |

|---|---|---|

| Acyl Donor | D-Glucuronic Acid | Fatty Acid |

| Influence of Alcohol Chain Length on Yield | Less pronounced | More pronounced |

| Enzyme Saturation | Potentially faster due to bulkier acyl donor | Dependent on fatty acid chain length |

| Substrate Solubility | Dependent on the specific glucuronic acid derivative used | Low solubility of glucose in organic solvents can be a limiting factor |

Chemical Synthesis Pathways

While chemoenzymatic methods offer high selectivity, traditional chemical synthesis provides alternative routes to this compound. The chemical synthesis of glucuronides typically involves the glycosylation of an alcohol with a protected and activated glucuronic acid donor.

A common approach is the Koenigs-Knorr reaction, which utilizes a glycosyl halide (bromide or chloride) as the donor in the presence of a promoter, such as a silver or mercury salt. For the synthesis of this compound, this would involve reacting a protected D-glucuronyl bromide with allyl alcohol. The hydroxyl groups of the glucuronic acid moiety are typically protected with acetyl or benzyl (B1604629) groups to prevent side reactions, and the carboxyl group is often in the form of a methyl ester. These protecting groups are then removed in subsequent steps to yield the final product.

The use of allyl protecting groups in carbohydrate chemistry is also well-established. These can be removed under mild conditions using palladium catalysts, offering an orthogonal protection strategy. This suggests that allyl D-glucuronate itself can be a useful intermediate in the synthesis of other glucuronide derivatives. scbt.com

Formation of Water-Soluble Macrocyclic Structures via Ring-Closing Metathesis of Allyl Glucosides

Ring-closing metathesis (RCM) is a powerful reaction in modern organic synthesis used to form cyclic compounds, including large macrocycles, from diene precursors. nih.govorganic-chemistry.org This strategy can be applied to carbohydrate derivatives, such as those containing two allyl groups, to create novel macrocyclic structures. thieme-connect.com The use of allyl glucosides or related derivatives as precursors for RCM allows for the synthesis of water-soluble macrocycles, which have potential applications in drug discovery and materials science. nih.govdrughunter.com

The general strategy involves synthesizing a diene precursor where two allyl groups are strategically placed on a sugar scaffold. For example, a precursor can be prepared from methyl D-glucoside through a series of steps to introduce allyl functionalities. thieme-connect.com This diene is then subjected to an RCM catalyst, typically a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.orgthieme-connect.com The catalyst facilitates the formation of a new carbon-carbon double bond between the two allyl groups, closing the ring and releasing ethene as a byproduct. organic-chemistry.org This approach has been used to synthesize a variety of bioactive macrocycles and offers a versatile method for creating complex architectures based on a glucoside core. thieme-connect.comdrughunter.com

General Biochemical Roles of Glucuronic Acid in Conjugation

Glucuronidation is a major Phase II biotransformation reaction that plays a crucial role in the metabolism and detoxification of a wide variety of substances. nih.govwikipedia.orgrsc.org This process involves the conjugation of lipophilic compounds with D-glucuronic acid, which significantly increases their water solubility and facilitates their excretion from the body, typically through urine or bile. wikipedia.orgnih.gov The active form of glucuronic acid used in this process is Uridine (B1682114) Diphosphate Glucuronic Acid (UDPGA), which is synthesized in the liver. kombuchabrewers.orgnih.gov Glucuronidation is a primary pathway for the elimination of numerous drugs (estimated to be 40-70% of clinically used drugs), environmental pollutants, and endogenous substances like bilirubin, hormones, and bile acids. nih.govwikipedia.orgdtu.dk By converting these substances into more polar and less toxic glucuronides, the body can effectively defend against the accumulation of harmful compounds. nih.govnih.gov

The formation of this compound would hypothetically occur through the glucuronidation of allyl alcohol (2-propen-1-ol). In this reaction, the hydroxyl group of allyl alcohol would act as a nucleophile, attacking the electrophilic C1 position of the glucuronic acid moiety in UDPGA.

The enzymatic catalysis of glucuronidation is carried out by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govdtu.dkresearchgate.net These enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues such as the intestines, kidneys, brain, and pancreas. nih.govwikipedia.orgnih.gov UGTs catalyze the transfer of the glucuronic acid moiety from UDPGA to a substrate molecule. dtu.dkresearchgate.net There are several isoforms of UGT enzymes, each with varying substrate specificities. nih.gov They can conjugate a wide range of functional groups, including hydroxyls, carboxyls, amines, and thiols.

In the context of this compound, a specific UGT isoform would be responsible for the conjugation of allyl alcohol. Studies in rats have shown that a specific hydroxysteroid UGT is responsible for the glucuronidation of aliphatic alcohols, and that for alcohols with a chain length longer than C3, glucuronidation may be the main elimination pathway, especially when oxidative pathways are inhibited. nih.gov This suggests that allyl alcohol could be a substrate for a UGT enzyme, leading to the formation of its corresponding glucuronide, this compound.

Enzymatic Catabolism of D-Glucuronic Acid

While the catabolism of this compound itself has not been specifically studied, it is plausible that the initial step in its breakdown, particularly in microbial systems, would be the hydrolysis of the ester bond, releasing D-glucuronic acid and allyl alcohol. The subsequent catabolism of D-glucuronic acid is well-characterized in certain fungi.

Fungi, particularly saprotrophic microorganisms like Aspergillus niger, possess a distinct catabolic pathway for D-glucuronic acid, which is a component of plant cell wall polysaccharides. This fungal pathway differs from the uronate cycle found in animals. The known enzymes in the A. niger pathway include D-glucuronic acid reductase, which converts D-glucuronic acid to L-gulonate, and 2-keto-L-gulonate reductase, which forms L-idonate. Further steps in the pathway involve the oxidation of L-idonate.

The fungal D-glucuronic acid catabolic pathway involves several key oxidoreductase enzymes:

D-Glucuronic Acid Reductase: This enzyme catalyzes the initial step in the fungal pathway, the reduction of D-glucuronic acid to L-gulonate. In Euglena gracilis, a D-galacturonic acid reductase has been characterized that also shows activity towards D-glucuronic acid, utilizing NADPH as a cofactor.

2-Keto-L-Gulonate Reductase: Following the formation of L-gulonate and its subsequent oxidation to 2-keto-L-gulonate, this reductase catalyzes the conversion of 2-keto-L-gulonate to L-idonate. In Aspergillus niger, both NADH-dependent (GluC) and NADPH-dependent (GluD) 2-keto-L-gulonate reductases have been identified. In Vitis vinifera, an aldo-keto reductase with 2-keto-L-gulonate reductase activity has been identified, which also prefers NADPH as a coenzyme.

L-Idonate 5-Dehydrogenase: This enzyme is responsible for the oxidation of L-idonate to 5-keto-D-gluconate. In A. niger, this enzyme (GluE) is NAD+-dependent. The systematic name for this enzyme class is L-idonate:NAD(P)+ oxidoreductase. In Vitis vinifera, L-idonate dehydrogenase is involved in the biosynthesis of tartaric acid from ascorbic acid.

The efficiency and regulation of the fungal D-glucuronic acid catabolic pathway are determined by the kinetic properties and cofactor requirements of its constituent enzymes.

Below is a table summarizing the available kinetic data for some of the key enzymes involved in this pathway.

Kinetic Parameters of Fungal D-Glucuronic Acid Metabolizing Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Cofactor | Optimal pH |

|---|---|---|---|---|---|---|

| D-Galacturonic Acid Reductase | Euglena gracilis | D-Glucuronic Acid | 4.67 ± 0.6 | N/A | NADPH | 7.2 |

| 2-Keto-L-Gulonate Reductase (GluD) | Aspergillus niger | 2-Keto-L-Gulonate | 25.3 | 21.4 | NADPH | N/A |

| L-Idonate 5-Dehydrogenase (GluE) | Aspergillus niger | L-Idonate | N/A | N/A | NAD+ | N/A |

| L-Idonate Dehydrogenase | Vitis vinifera | 5-Keto-D-Gluconate | 4 | N/A | NADH | 6.0 |

Data sourced from multiple studies. N/A indicates data not available in the cited sources.

Microbial Utilization and Adaptation Studies of D-Glucuronic Acid Derivatives

The metabolism of D-glucuronic acid derivatives is a significant area of study, particularly within the context of microbial ecosystems like the human gut. Microorganisms have evolved sophisticated mechanisms to utilize these compounds, primarily as a source of carbon and energy. This process is central to the interplay between host metabolism and the gut microbiota, influencing the disposition of numerous endogenous and exogenous substances.

The initial and most critical step in the microbial utilization of D-glucuronic acid derivatives, specifically β-D-glucuronides, is the enzymatic hydrolysis of the glycosidic bond. This reaction is catalyzed by β-glucuronidase (GUS), an enzyme produced by a wide array of gut bacteria, including species from the Bacteroidetes, Firmicutes, Proteobacteria, and Verrucomicrobia phyla. frontiersin.org The function of microbial GUS is to cleave the glucuronic acid moiety from a conjugated molecule (aglycone). microba.comnih.gov This deglucuronidation reverses the detoxification process carried out by the host, which conjugates molecules with glucuronic acid to increase their water solubility and facilitate their excretion. microba.comnih.gov

Once liberated by β-glucuronidase, the free D-glucuronic acid becomes available as a nutrient for the bacteria. nih.gov Microbes utilize this sugar acid as a carbon source to fuel their growth and metabolic activities. researchgate.net Several metabolic pathways for the catabolism of D-glucuronic acid have been identified in bacteria. A common route is the Entner-Doudoroff pathway, an alternative to glycolysis that catabolizes sugar acids and ultimately shunts pyruvate (B1213749) into the tricarboxylic acid (TCA) cycle. nih.gov In some bacteria, such as Escherichia coli, the Ashwell pathway (also known as the isomerase pathway) is employed. nih.gov In this pathway, D-glucuronic acid is first converted to D-fructuronic acid by the enzyme uronate isomerase. nih.gov

Research has demonstrated the ability of various microbial species to degrade specific glucuronide derivatives. For instance, in vitro studies have shown that bacteria like E. coli and Clostridium sordellii, which exhibit β-glucuronidase activity, can completely degrade ethyl glucuronide, a metabolite of ethanol. nih.gov In contrast, ethyl sulphate was not affected by these bacteria, highlighting the specificity of the enzymatic process. nih.gov Similarly, studies using cell lysates from nine different species of human gut bacteria from the Bacteroidetes phylum revealed distinct capabilities in degrading synthetic methoxyphenyl glucuronides and resveratrol (B1683913) glucuronides. ljmu.ac.ukacs.org

The ability to utilize glucuronides can confer a significant adaptive advantage to certain microbes. Enteric pathogens like Citrobacter rodentium can use the glucuronic acid released by the microbiota as a carbon source to outcompete commensal bacteria and enhance their colonization of the gut. pnas.org Studies have also shown that bacteria adapted to D-glucuronic acid or its derivatives exhibit more active oxidation of D-glucose, suggesting that adaptation to one sugar can influence the metabolism of another. jst.go.jp Fungi, such as Aspergillus niger, also possess catabolic systems for D-glucuronate, although their pathways differ from those found in bacteria. researchgate.net

The table below summarizes findings from various studies on the microbial utilization of D-glucuronic acid derivatives.

| Microbial Species | Derivative/Substrate | Key Findings |

| Escherichia coli | Ethyl Glucuronide | Capable of complete degradation due to β-glucuronidase activity. nih.gov |

| Clostridium sordellii | Ethyl Glucuronide | Demonstrated complete degradation of the substrate. nih.gov |

| Citrobacter rodentium | Glucuronides (general) | Utilizes microbially-released glucuronic acid as a carbon source, providing a colonization advantage. pnas.org |

| Bacteroides cellulosilyticus | 4-methoxyphenyl glucuronide | Lysate showed activity in degrading the synthetic glucuronide. acs.org |

| Aspergillus niger | D-glucuronate | Possesses a distinct fungal catabolic pathway for D-glucuronate utilization. researchgate.net |

| Various Human Gut Bacteria (Bacteroidetes) | Resveratrol glucuronides | Lysates showed varying but effective degradation of resveratrol glucuronides. acs.org |

Academic Research Applications and Structural Derivatives of D Glucuronic Acid, 2 Propenyl Ester

Applications in Complex Oligosaccharide and Glycoconjugate Synthesis

The structure of D-Glucuronic acid, 2-propenyl ester, also known as allyl D-glucuronate, makes it a valuable precursor in the field of glycochemistry. The allyl group serves as a mild, selectively removable protecting group for the carboxylic acid function, a critical feature when constructing sensitive, multi-unit sugar chains.

Synthesis of Heparan Sulfate (B86663) Disaccharide Units and Iterative Assembly Strategies

Heparan sulfate (HS) is a complex polysaccharide involved in numerous biological processes, and its synthesis is a significant challenge in carbohydrate chemistry. rsc.orgacs.org The construction of HS oligosaccharides often relies on a modular approach, assembling disaccharide building blocks in a stepwise fashion. biosynth.com Glucuronic acid is a core component of the repeating disaccharide units that form the backbone of heparan sulfate. nih.govtandfonline.com

The synthesis of these vital HS building blocks requires careful selection of protecting groups to manage reactivity and stereochemistry. This compound emerges as a key intermediate in this context. The allyl ester protects the C-5 carboxylic acid group, which would otherwise decrease the reactivity of the anomeric center (C-1) during glycosylation reactions. core.ac.uk This protection strategy is crucial for developing effective glucuronic acid donors needed for the modular synthesis of HS oligosaccharides. biosynth.com

Researchers have developed streamlined methods for creating these modular disaccharide units, avoiding the difficult late-stage oxidation of a primary alcohol to a carboxylic acid. biosynth.com In these strategies, a glucuronic acid donor, often prepared from intermediates like allyl D-glucuronate, is coupled with a suitable glycosyl acceptor. The allyl group can be selectively removed later in the synthetic sequence under mild conditions, typically using a palladium catalyst, without disturbing other sensitive protecting groups or sulfate esters that are characteristic of heparan sulfate's structure. biosynth.comscbt.com This iterative assembly allows for the controlled construction of specific HS oligosaccharide sequences needed to study structure-activity relationships in various biological systems. rsc.org

Development of Glycosides and 2-Deoxyglycosides from Glucuronic Acid Precursors

The synthesis of glycosides—molecules where a sugar is bound to another functional group—is fundamental to carbohydrate chemistry. nih.gov this compound is a particularly useful precursor for synthesizing 1β-O-acyl glucuronides. scbt.commdpi.com These compounds are important metabolites of many drugs containing carboxylic acids. An efficient method involves the direct and selective acylation of allyl glucuronate with a carboxylic acid, which predominantly forms the desired β-anomer. scbt.com The subsequent gentle removal of the allyl group yields the final acyl glucuronide. scbt.com

The synthesis of 2-deoxyglycosides, sugar derivatives lacking a hydroxyl group at the C-2 position, presents a significant synthetic challenge because the absence of this group complicates stereochemical control during glycosylation. researchgate.netanexib.com Methodologies for preparing these compounds often involve the use of glycals (cyclic enol ethers derived from sugars) or glycosyl donors with specific activating groups. researchgate.netichemical.com While direct use of this compound in 2-deoxyglycoside synthesis is not extensively documented, precursors derived from glucuronic acid are employed. creative-biolabs.com The chemical principles demonstrated in the synthesis of standard glycosides from allyl glucuronate inform broader strategies applicable to more complex targets like 2-deoxyglycosides. core.ac.uk

Role in Material Science and Polymer Chemistry

The dual functionality of this compound—a polymerizable allyl group and a biodegradable sugar backbone—makes it a compound of interest for developing advanced materials.

Incorporation into Novel Biosurfactant Formulations

Biosurfactants are surface-active agents derived from renewable sources, offering advantages like lower toxicity and higher biodegradability over their petroleum-based counterparts. Sugar-based surfactants, which consist of a hydrophilic sugar head and a hydrophobic tail, are a major class of these compounds. Uronic acids, including D-glucuronic acid, are recognized as valuable hydrophilic head groups for creating new biosurfactants. rsc.orgscbt.com

The synthesis of these surfactants involves linking the sugar's functional sites—its hydroxyl and carboxylic groups—to lipophilic chains. rsc.org While direct esterification or amidation of the carboxylic acid group of glucuronic acid is a common strategy, this compound offers an alternative synthetic route. The allyl group can participate in "click" chemistry reactions, such as thiol-ene coupling, to attach a long-chain alkyl thiol, thereby forming the hydrophobic tail. This approach allows for the modular construction of novel amphiphilic molecules with potential applications in cosmetics, detergents, and pharmaceuticals. core.ac.uk

| Component | Function | Relevance to this compound |

| Hydrophilic Head | Provides water solubility | The D-glucuronic acid moiety serves as the polar head group. rsc.org |

| Hydrophobic Tail | Provides oil solubility | Can be attached to the allyl group via chemical reactions like thiol-ene coupling. |

| Linkage | Connects head and tail | The pre-existing ester and the modifiable allyl group provide versatile connection points. |

This table illustrates the potential role of this compound in surfactant design.

Contribution to the Synthesis of Renewable, Non-Toxic, and Biodegradable Polymers

There is a growing demand for polymers derived from renewable resources to replace conventional plastics. mdpi.com Carbohydrates are an abundant and attractive feedstock for producing these materials. mdpi.com The presence of a polymerizable double bond, such as an allyl group, on a sugar-derived monomer enables its incorporation into polymer chains.

This compound is a prime candidate for a monomer in the synthesis of biodegradable polymers. The allyl group can undergo polymerization, often with other co-monomers, through mechanisms like free-radical polymerization. The resulting polymer would feature a polyester-like structure with the glucuronic acid unit integrated into the backbone. The natural origin and inherent biodegradability of the sugar component are expected to confer biodegradability upon the final polymer. mdpi.com This strategy aligns with the development of sustainable materials for applications ranging from packaging to biomedical devices.

| Monomer Feature | Function in Polymerization | Advantage |

| Allyl Group | Polymerizable functional group for chain formation. | Enables incorporation into various polymer architectures. |

| Glucuronic Acid Backbone | Forms the main chain of the polymer. | Contributes to the biodegradability and renewability of the material. mdpi.com |

| Ester Linkage | Connects the allyl group to the sugar. | Can be susceptible to hydrolysis, aiding in degradation. |

This table summarizes the features of this compound as a monomer for biodegradable polymers.

Investigation of Ester Linkage Formation in Biomass-Derived Polymers (e.g., with Dehydrogenated Polymer)

Lignin-Carbohydrate Complexes (LCCs) are naturally occurring structures in plant cell walls where lignin (B12514952) is covalently bonded to polysaccharides. Understanding the formation of these linkages, particularly the ester bonds between the carboxyl groups of uronic acids (like glucuronic acid) and lignin, is crucial for the efficient utilization of biomass.

Studies using model systems have investigated how these ester bonds form. For instance, the polymerization of coniferyl alcohol (a lignin precursor) to form a dehydrogenation polymer (DHP) in the presence of glucuronic acid can lead to the formation of benzyl (B1604629) ester bonds. These linkages are thought to arise from the reaction of a quinone methide intermediate, generated during lignin polymerization, with the carboxyl group of glucuronic acid. Research has shown that acidic conditions (e.g., pH 4.0) favor the formation of these benzyl ester linkages. This compound, with its pre-formed ester linkage, serves as a valuable model compound for studying the stability and reactivity of such bonds under various chemical conditions relevant to biomass processing.

Hydrophobic Modification of Polysaccharides

The introduction of hydrophobic moieties onto hydrophilic polysaccharide backbones is a common strategy to create amphiphilic macromolecules with novel properties, useful as emulsifiers, thickeners, or drug delivery vehicles. This is typically achieved by reacting the hydroxyl or carboxyl groups of the polysaccharide with a hydrophobic reagent.

While the specific use of this compound to hydrophobically modify polysaccharides is not extensively documented in publicly available research, the principles of such a modification can be inferred from established chemical methods. Polysaccharides can be chemically modified by introducing various functional groups, including allyl ethers. nih.gov For instance, methods exist for the homogeneous formation of allyl ethers of cellulose. nih.gov The allyl group, being a small, hydrophobic moiety, can alter the solubility and solution behavior of the polymer. One related study detailed the modification of a p-nitrophenyl glucuronide (PNPG) with allylamine, which tethers a polymerizable allyl group to the molecule, demonstrating the utility of the allyl functional group in polymer science. researchgate.net

Theoretically, this compound could be used in two main ways:

Grafting onto a polysaccharide: The ester could be chemically attached to a polysaccharide that has available nucleophilic groups (e.g., hydroxyls), thereby introducing the allyl glucuronate moiety as a side chain.

Polymerization: The allyl group itself is reactive and can participate in polymerization reactions, potentially allowing the ester to be incorporated into a polymer chain or to cross-link existing polymer chains.

The table below summarizes common methods for polysaccharide modification, which could hypothetically be adapted for use with this compound.

| Modification Type | Reagents/Method | Effect on Polysaccharide | Reference |

| Acetylation | Acetic anhydride (B1165640) in formamide | Increases hydrophobicity and can alter spatial arrangement. | nih.gov |

| Etherification (e.g., Allylation) | Allyl halides under basic conditions | Introduces hydrophobic allyl groups. | nih.gov |

| Esterification | Acyl chlorides in a suitable solvent (e.g., DMF/LiCl) | Attaches acyl chains, increasing hydrophobicity. | nih.gov |

| Sulfation | Sulfur trioxide-pyridine complex | Introduces charged sulfate groups, increasing water solubility. | nih.gov |

Mechanistic Studies in Biochemical Reactivity

The ester linkage in this compound makes it an example of an acyl glucuronide. Acyl glucuronides are a major class of metabolites formed from carboxylic acid-containing drugs and other xenobiotics. Their chemical reactivity is of significant interest in pharmacology and toxicology.

Investigation of Acyl Glucuronide Reactivity and Protein Adduction

Acyl glucuronides are recognized as chemically reactive metabolites. rsc.org Unlike ether glucuronides, the 1-O-β-acyl ester linkage is susceptible to nucleophilic attack and intramolecular rearrangement. This reactivity has been implicated in adverse drug reactions. This compound can serve as a model compound to investigate these fundamental reactions.

The primary reactions of acyl glucuronides are:

Hydrolysis: The ester bond can be cleaved, releasing the original carboxylic acid (the "aglycone") and D-glucuronic acid.

Acyl Migration: The acyl group (in this case, the propenyl group) can migrate from the C1 position of the glucuronic acid moiety to the hydroxyl groups at positions C2, C3, and C4. This pH-dependent intramolecular rearrangement results in the formation of β-glucuronidase-resistant isomers. ncsu.edu

Protein Adduction: The electrophilic nature of the acyl glucuronide makes it susceptible to attack by nucleophilic residues on proteins (such as lysine, cysteine, or histidine). This reaction forms a covalent bond between the drug/metabolite and the protein, creating a "protein adduct." rsc.orgncsu.edu The formation of these adducts can potentially alter protein function or trigger an immune response.

The study of simple model compounds like the 2-propenyl ester allows researchers to probe the kinetics and mechanisms of these reactions without the interference of complex aglycone structures.

| Reaction | Description | Significance | Reference |

| Hydrolysis | Cleavage of the ester bond, regenerating the aglycone and glucuronic acid. | Reverses the detoxification process, potentially liberating an active drug. | ncsu.edu |

| Acyl Migration | Intramolecular transfer of the acyl group to C2, C3, or C4 hydroxyls. | Forms stable isomers that are not easily cleaved by β-glucuronidase. | rsc.orgncsu.edu |

| Protein Adduction | Covalent binding to nucleophilic amino acid residues on proteins. | Implicated in drug toxicity and immune-mediated adverse reactions. | rsc.orgncsu.edu |

Utilization in Research on Detoxification Pathways

Glucuronidation is a critical Phase II detoxification pathway in mammals. nih.gov The process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. nih.govaalto.fi These enzymes conjugate lipophilic molecules with D-glucuronic acid, using uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) as the sugar donor. This conjugation renders the compounds more water-soluble, facilitating their excretion from the body via urine or bile.

This compound, as a potential substrate or product, is relevant to the study of this pathway. Its formation in vivo would depend on a xenobiotic containing a propenyl-like carboxylic acid structure being processed by a UGT enzyme.

In a research context, the compound can be used to:

Assay UGT Activity: Synthetically prepared this compound can be used as a standard to identify and quantify metabolites produced in in vitro assays with UGT enzymes. This helps characterize the substrate specificity of different UGT isoforms. researchgate.net

Study β-glucuronidase Activity: The reverse reaction, hydrolysis of glucuronides, is catalyzed by β-glucuronidases. nih.gov This enzyme, present in some tissues and gut bacteria, can cleave the glucuronide, releasing the original compound. This compound can serve as a specific substrate to measure the activity of β-glucuronidases.

The table below lists the major human UGT enzymes involved in drug metabolism that could be studied using model substrates.

| UGT Isoform | Location | Notable Substrates | Reference |

| UGT1A1 | Liver, Intestine | Bilirubin, SN-38 (Irinotecan metabolite), Etoposide | researchgate.netxenotech.com |

| UGT1A3 | Liver, Intestine | Ketoprofen, Chenodeoxycholic acid | xenotech.com |

| UGT1A4 | Liver | Lamotrigine, Steroids | xenotech.com |

| UGT1A6 | Liver, Intestine | Salicylic acid, small phenols | xenotech.com |

| UGT1A9 | Liver, Kidney | Propofol, Mycophenolic acid | xenotech.com |

| UGT2B7 | Liver, Intestine, Kidney | Morphine, Zidovudine (AZT), NSAIDs (e.g., Naproxen) | aalto.fixenotech.com |

| UGT2B15 | Liver, Prostate | S-oxazepam, Steroids | xenotech.com |

Analytical Methodologies for Structural Elucidation and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating D-Glucuronic acid, 2-propenyl ester from other compounds and assessing its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a key technique for the separation and purity assessment of this compound. This method is often paired with an Evaporative Light Scattering Detector (ELSD), which is well-suited for detecting semi-volatile and non-volatile compounds that lack a UV chromophore, such as the target compound. The separation is typically achieved on a C18 column, utilizing a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, both often containing a small percentage of a modifier such as trifluoroacetic acid to improve peak shape. The ELSD provides a response proportional to the mass of the analyte, making it a valuable tool for quantification and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the identification of volatile derivatives of this compound. Due to the low volatility of the glucuronide, derivatization is a necessary step prior to GC-MS analysis. A common derivatization method involves trimethylsilylation, which converts the polar hydroxyl and carboxylic acid groups into more volatile trimethylsilyl (B98337) (TMS) ethers and esters. The derivatized sample is then introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which provides a unique fragmentation pattern, allows for the unequivocal identification of the compound by comparison with spectral libraries or through detailed interpretation.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural confirmation of this compound, providing information on its molecular weight, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound.

¹H-NMR (Proton NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. Key signals include those for the allyl group protons and the protons of the glucuronic acid ring. The chemical shifts and coupling constants of the anomeric proton (H-1) are particularly important for confirming the stereochemistry at the anomeric center.

¹³C-NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon atoms and their chemical environment. The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the allyl group, and the carbons of the pyranose ring.

NMR is also used to determine the ratio of α and β anomers if the sample exists as a mixture.

¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucuronic Acid Moiety | ||

| H-1 | 5.42 (d, J=7.8 Hz, β), 6.15 (d, J=3.6 Hz, α) | 93.2 (β), 90.1 (α) |

| H-2 | 3.45 (t, J=8.4 Hz) | 72.4 |

| H-3 | 3.55 (t, J=9.0 Hz) | 73.6 |

| H-4 | 3.65 (t, J=9.6 Hz) | 71.3 |

| H-5 | 4.01 (d, J=9.6 Hz) | 75.8 |

| C-6 | - | 170.1 |

| Allyl Moiety | ||

| -OCH₂- | 4.65 (m) | 69.1 |

| =CH- | 5.95 (m) | 132.5 |

| =CH₂ | 5.35 (m), 5.28 (m) | 118.9 |

Mass spectrometry (MS) is crucial for determining the molecular weight and for obtaining structural information through fragmentation analysis of this compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like glucuronides. It allows the intact molecule to be ionized, typically forming protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺.

Time-of-Flight (TOF) Mass Spectrometry provides high-resolution mass measurements, enabling the determination of the accurate mass and elemental composition of the parent ion.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. A characteristic fragmentation for glucuronides is the loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the aglycone.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Key FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl groups) | Broad band around 3400 |

| C=O (ester carbonyl) | Strong band around 1730-1750 |

| C=C (alkene) | Band around 1650 |

| C-O (ethers and esters) | Bands in the region 1000-1300 |

Enzymatic Assays for Glucuronic Acid and Related Hexuronic Acids

Enzymatic assays offer highly specific and sensitive methods for the structural elucidation and quantification of D-glucuronic acid and related hexuronic acids. These assays typically rely on the catalytic action of specific enzymes that either directly react with the target acid or hydrolyze a derivative to release a quantifiable product. The quantification of this compound, would necessitate a preliminary enzymatic hydrolysis step to liberate the D-glucuronic acid moiety, which can then be measured.

A primary method for the direct quantification of D-glucuronic acid involves the enzyme uronate dehydrogenase. This enzyme catalyzes the oxidation of D-glucuronic acid and D-galacturonic acid in the presence of nicotinamide-adenine dinucleotide (NAD+) to their corresponding dicarboxylic acids (D-glucarate or D-galactarate). megazyme.com This reaction results in the stoichiometric formation of reduced nicotinamide-adenine dinucleotide (NADH). megazyme.com The concentration of the uronic acid is determined by measuring the increase in absorbance at 340 nm, which corresponds to the amount of NADH produced. megazyme.com Commercial assay kits based on this principle are available and suitable for various formats, including manual, microplate, and auto-analyzer systems. libios.fr

Table 1: Manual Assay Parameters for Uronate Dehydrogenase Method

This interactive table summarizes the typical manual assay conditions for quantifying D-glucuronic acid using uronate dehydrogenase. megazyme.com

| Parameter | Value |

| Wavelength | 340 nm |

| Cuvette Light Path | 1 cm |

| Temperature | ~25°C or 37°C |

| Final Assay Volume | 2.52 mL |

| Linearity Range | 5 to 150 µg per assay |

| Detection Limit | ~15.5 mg/L |

For glucuronic acid esters, such as this compound, the enzyme β-glucuronidase is essential. This enzyme catalyzes the hydrolysis of β-D-glucuronic acids from various compounds. bioassaysys.com The analytical approach involves treating the sample with β-glucuronidase to cleave the ester bond, releasing free D-glucuronic acid, which is then quantified using a method like the uronate dehydrogenase assay. nih.govnih.gov

Research into the kinetics of β-glucuronidase from sources like bovine liver and Escherichia coli has shown its efficacy in hydrolyzing synthetic β-D-glucuronic esters. nih.govnih.gov The rate of hydrolysis is influenced by factors such as pH and the chemical structure of the aglycone (the non-sugar portion of the molecule). nih.govnih.gov Kinetic studies, which determine parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), indicate that the nature of both the sugar-aglycone linkage and the aglycone structure affects the enzyme's activity. nih.govnih.gov Notably, α-D-glucuronic esters have been found to resist hydrolysis by β-glucuronidase. nih.gov

Table 2: Examples of Aglycones from Synthetic Glucuronides Hydrolyzed by β-Glucuronidase

This table lists various aglycones of synthetic glucuronic esters and ethers that have been studied for their hydrolysis by β-glucuronidase. nih.govnih.gov

| Linkage Type | Aglycone |

| Ester | Benzoic acid |

| Ester | Veratroic acid (3,4-dimethoxybenzoic acid) |

| Ester | Indol-3-ylacetic acid |

| Ester | Ethylbutyric acid |

| Ether | Phenolphthalein |

| Ether | p-Nitrophenol |

| Ether | 3,4-Dimethoxyphenol |

| Ether | 3,4-Dimethoxybenzyl alcohol |

In addition to D-glucuronic acid, enzymatic methods are employed for the analysis of other related hexuronic acids, such as hexenuronic acid (HexA), particularly in industrial applications like the analysis of wood pulp. vtt.fihelsinki.fi Several methods have been developed to quantify HexA, often involving a hydrolysis step followed by a specific detection technique.

Table 3: Comparison of Analytical Methods for Hexenuronic Acid (HexA) Determination

This table compares three different methodologies used for the quantification of HexA in softwood kraft pulps. vtt.fieucalyptus.com.brresearchgate.net

| Method Name | Principle | Detection Technique |

| VTT Method | Total enzymatic hydrolysis of pulp using xylanase to liberate HexA-substituted xylo-oligosaccharides. | High-Performance Anion-Exchange Chromatography (HPAEC) or NMR Spectroscopy. |

| HUT Method | Selective acid hydrolysis of pulp with a sodium formate (B1220265) buffer. | UV Spectroscopy of hydrolysis products (e.g., 2-furoic acid) at 245 nm and/or 285 nm. |

| KTH Method | Selective hydrolysis of pulp using mercuric acetate. | Colorimetric determination of hydrolysis products after reaction with thiobarbituric acid. |

Another related compound, D-glucaric acid, can be measured in urine via an enzymatic method based on its lactone's ability to inhibit β-glucuronidase. nih.gov This assay involves the conversion of D-glucaric acid to its 1,4-lactone, which is then measured by its inhibitory effect on the enzyme. nih.govnih.gov

Theoretical and Computational Investigations of D Glucuronic Acid, 2 Propenyl Ester Systems

Molecular Modeling Studies on Ester Reactivity and Conformation

The reactivity of acyl glucuronides is a subject of significant interest, as these metabolites can be chemically reactive electrophiles. nih.gov They can undergo intramolecular rearrangement (acyl migration) and hydrolysis. nih.gov Computational models have been used to study the degradation of phenylacetic acid acyl glucuronides, revealing that the charged carboxylate ion is a key factor in their reactivity. rsc.org In the case of the 2-propenyl ester, the electron-withdrawing nature of the allyl group can influence the electrophilicity of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack. DFT calculations can be employed to model the transition states of hydrolysis and intramolecular transacylation reactions, providing insights into the activation energies and, consequently, the stability of the ester. rsc.org

The conformation of the ester linkage itself is also a critical determinant of reactivity. The rotational freedom around the C1-O-allyl bonds will be governed by steric hindrance and electronic interactions with the rest of the molecule. Computational studies on related compounds, such as allyl mercaptan, have utilized DFT to analyze reactivity and stability, which could be analogously applied here. mdpi.com

Table 1: Hypothetical Geometrical Parameters for D-Glucuronic Acid, 2-Propenyl Ester based on DFT Calculations of Analogous Esters

| Parameter | Predicted Value | Significance |

| C=O Bond Length | ~1.20 Å | Influences vibrational frequency and reactivity. |

| C-O (Ester) Bond Length | ~1.33 Å | Shorter than a typical C-O single bond, indicating some double bond character. |

| O-C (Allyl) Bond Length | ~1.45 Å | Standard single bond length. |

| Dihedral Angle (O=C-O-C) | ~180° (trans) or ~0° (cis) | Determines the planarity and steric accessibility of the ester group. The trans conformation is generally more stable. |

Note: These values are illustrative and would require specific calculations for this compound for precise determination.

Computational Approaches for Enzyme-Substrate Interactions

The interaction of this compound with enzymes, particularly β-glucuronidases (GUS), is a key aspect of its biological activity. acs.org Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing these interactions at an atomic level. researchgate.net

Molecular docking can be used to predict the binding pose of the 2-propenyl ester within the active site of a β-glucuronidase. researchgate.net This would involve generating a 3D model of the ligand and docking it into the crystal structure of the enzyme. The scoring functions used in docking can provide an estimate of the binding affinity. researchgate.net Studies on other glucuronide substrates have shown that key amino acid residues in the active site form hydrogen bonds and hydrophobic interactions that are crucial for substrate recognition and catalysis. acs.orgnih.gov For instance, the carboxylate group of glucuronic acid is known to form important salt bridges with arginine residues in the active site of some proteins. nih.gov The allyl group of the 2-propenyl ester would likely engage in hydrophobic interactions with nonpolar residues.

MD simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time. This can reveal conformational changes in both the enzyme and the ligand upon binding and can help to understand the stability of the interactions predicted by docking. researchgate.net

Table 2: Potential Interacting Residues in a Bacterial β-Glucuronidase Active Site with this compound

| Residue Type | Example | Potential Interaction with Substrate |

| Acidic/Basic | Glutamic Acid (Glu), Aspartic Acid (Asp) | Catalytic residues for hydrolysis of the glycosidic bond. |

| Polar/Charged | Arginine (Arg), Lysine (Lys) | Hydrogen bonding and salt bridges with the carboxylate and hydroxyl groups of the glucuronic acid moiety. |

| Aromatic | Tyrosine (Tyr), Phenylalanine (Phe) | π-π stacking or edge-to-face interactions with the allyl group. acs.org |

| Nonpolar | Leucine (Leu), Valine (Ile) | Hydrophobic interactions with the allyl group. |

Note: The specific residues would depend on the particular β-glucuronidase enzyme being modeled.

Stereochemical Analysis Using Computational Methods

One powerful technique is the calculation of NMR parameters. nih.gov By performing quantum mechanical calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given stereoisomer. nih.gov These calculated values can then be compared with experimental NMR data to confirm the structure and stereochemistry. Discrepancies between calculated and experimental values can indicate an incorrect structural assignment or the presence of multiple conformations in solution. nih.gov

Another approach is the use of chiroptical spectroscopy calculations. Methods like time-dependent DFT (TD-DFT) can be used to calculate the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra of a molecule. The calculated spectra are highly sensitive to the absolute configuration of the chiral centers. By comparing the calculated spectrum with the experimentally measured one, the absolute stereochemistry can be confidently assigned.

Furthermore, computational tools can analyze the continuous shape of a molecule, providing a quantitative measure of its geometry relative to ideal polyhedra. ub.edu This can be useful for describing the precise three-dimensional arrangement of the atoms and for comparing the shapes of different stereoisomers or conformers.

Table 3: Illustrative Comparison of Hypothetical Calculated and Experimental Data for Stereochemical Confirmation

| Method | Parameter | Hypothetical Calculated Value (for β-anomer) | Hypothetical Experimental Value | Implication |

| NMR Spectroscopy | ³J(H1,H2) Coupling Constant | ~8.0 Hz | ~7.9 Hz | A large coupling constant is characteristic of a trans-diaxial relationship between H1 and H2, confirming the β-anomeric configuration. |

| Chiroptical Spectroscopy | Specific Rotation [α]D | +15.0° | +14.5° | Good agreement between the calculated and experimental optical rotation supports the assigned absolute configuration. |

Note: These values are for illustrative purposes and would need to be determined through specific calculations and experiments for this compound.

Q & A

Basic: What are the recommended methods for synthesizing D-Glucuronic acid, 2-propenyl ester, and what are the critical parameters affecting yield and purity?

Answer:

The synthesis of this compound typically involves esterification of D-Glucuronic acid with allyl (2-propenyl) groups. A common approach is the use of trichloroacetimidate chemistry, where the anomeric hydroxyl group is activated for glycosylation. For example, 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester trichloroacetimidate serves as a glycosyl donor in stereoselective reactions, enabling efficient coupling with allyl alcohols . Critical parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance reaction efficiency.

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted starting materials and byproducts.

Yield optimization requires anhydrous conditions and stoichiometric balancing of reagents to avoid hydrolysis of the ester bond .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies allyl protons (δ 5.8–6.0 ppm for CH₂=CH–) and anomeric protons (δ 5.2–5.5 ppm for α/β configuration).

- ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and glucuronic acid backbone carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., C₉H₁₂O₇, MW 232.18) and fragmentation patterns.

- IR Spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

Structural ambiguities, such as α/β anomericity, are resolved via coupling constants in ¹H NMR (e.g., J = 3–4 Hz for β-anomers) .

Advanced: How does the stability of this compound vary under different pH and temperature conditions, and what degradation products are typically observed?

Answer:

- pH Sensitivity : The ester bond hydrolyzes rapidly under alkaline conditions (pH > 8), yielding D-Glucuronic acid and allyl alcohol. Acidic conditions (pH < 3) promote partial decomposition via glycosidic bond cleavage .

- Thermal Stability : Degrades above 60°C, forming furan derivatives (e.g., 5-hydroxymethylfurfural) and oxidized byproducts.

- Storage Recommendations : Store at 2–8°C in inert atmospheres (N₂ or Ar) to prevent oxidation and moisture absorption .

Advanced: What metabolic pathways involve this compound in mammalian systems, and how do its pharmacokinetic properties compare to other glucuronide conjugates?

Answer:

In vivo, the 2-propenyl ester is hydrolyzed by carboxylesterases to release D-Glucuronic acid, which conjugates with xenobiotics (e.g., drugs, toxins) via UDP-glucuronosyltransferases (UGTs). Compared to methyl or ethyl glucuronides, the allyl group enhances lipophilicity, improving membrane permeability but shortening half-life due to faster esterase-mediated cleavage. Pharmacokinetic studies in rodent models show a Tₘₐₓ of 1–2 hours and rapid renal excretion .

Basic: What are the optimal chromatographic conditions for separating this compound from its synthetic byproducts?

Answer:

- HPLC Method :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : UV at 210 nm for ester bonds.

Retention times typically range from 8–12 minutes, with baseline separation from unreacted D-Glucuronic acid (RT 3–5 minutes) and allyl alcohol (RT 2 minutes) .

Advanced: What are the challenges in quantifying this compound in complex biological matrices, and how can mass spectrometry-based approaches overcome these issues?

Answer:

Challenges include low analyte concentration, matrix effects (e.g., plasma proteins), and isobaric interferences. LC-MS/MS with MRM (multiple reaction monitoring) enhances specificity:

- Ionization : ESI(−) for glucuronic acid derivatives.

- Transitions : m/z 232 → 85 (allyl fragment) and m/z 232 → 113 (glucuronate fragment).

Internal standards (e.g., deuterated analogs) correct for ion suppression. Limits of quantification (LOQ) as low as 1 ng/mL have been achieved in serum .

Advanced: What role does the 2-propenyl ester group play in enhancing the bioavailability or target specificity of glucuronic acid derivatives in drug delivery systems?

Answer:

The allyl ester acts as a prodrug moiety, masking the polar glucuronic acid carboxyl group to improve intestinal absorption. In hepatic tissues, esterase cleavage releases the active metabolite, enabling site-specific detoxification (e.g., in liver disease models). Compared to acetyl or benzyl esters, the allyl group offers faster hydrolysis rates, balancing stability and activation kinetics .

Basic: How can researchers mitigate oxidation risks during the handling and storage of this compound based on its reactivity profile?

Answer:

- Handling : Use argon-purged glassware and avoid contact with transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation.

- Storage : Lyophilize and store in amber vials at −20°C with desiccants (e.g., silica gel).

- Stabilizers : Add antioxidants (0.1% BHT) to solutions. Contamination with peroxides (common in ethers) must be rigorously avoided .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.